Ethyl amino(4-butoxyphenyl)acetate hydrochloride
Description
Chemical Identity and Nomenclature of Ethyl Amino(4-Butoxyphenyl)Acetate Hydrochloride
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride . This nomenclature reflects:
- The ethyl ester group (-OCC) at the carboxylic acid terminus.
- The amino group (-NH₂) attached to the central carbon of the acetate moiety.
- The 4-butoxyphenyl substituent, comprising a phenyl ring with a butoxy (-OCCCC) group at the para position.
- The hydrochloride counterion (Cl⁻) associated with the protonated amine.
The structural representation is best visualized through its SMILES notation :CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl
This notation highlights the butoxy chain (CCCC-O-), the central amino-acetate group (C(N)C(=O)OCC), and the chloride ion.
Key Functional Groups:
| Group Type | Structural Feature | Position |
|---|---|---|
| Ester | -COOCH₂CH₃ | Acetate terminus |
| Ether | -O-(CH₂)₃CH₃ | Para position of phenyl ring |
| Amine | -NH₃⁺ | Central carbon |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₂₂ClNO₃ provides a detailed breakdown of its atomic composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 |
| Hydrogen | 22 | 1.008 | 22.18 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | - | - | 287.78 |
This calculation aligns with experimental data from mass spectrometry, confirming a molecular weight of 287.78 g/mol . The chloride ion contributes 35.45 g/mol, while the butoxy chain (C₄H₉O) accounts for 73.12 g/mol (12.01×4 + 1.008×9 + 16.00).
Synonymous Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry numbers across chemical databases:
Common Synonyms:
Registry Identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1025447-59-9 | |
| PubChem CID | 16495551 | |
| EC Number | Not formally assigned | - |
| ChemSpider ID | 13154263 |
The CAS 1025447-59-9 is the primary identifier used in regulatory and commercial contexts. In pharmaceutical research, it is occasionally referenced as BIO-FARMA BF001054 , emphasizing its role as a synthetic intermediate.
Structural Analogues:
- Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride (CID 4018882)
- N-(4-butoxyphenyl)-2-(ethylamino)acetamide (CID 54821038)
These analogues share the phenylacetate core but differ in substituents, illustrating the compound’s modular chemical architecture.
Properties
IUPAC Name |
ethyl 2-amino-2-(4-butoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2;/h6-9,13H,3-5,10,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHYNCIGVSXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of ethyl amino(4-butoxyphenyl)acetate hydrochloride typically follows a multi-step synthetic route:
- Step 1: Synthesis of 4-butoxyphenylacetic acid or its ester precursor
- Step 2: Introduction of the amino group at the alpha position (aminoacetate formation)
- Step 3: Conversion to the hydrochloride salt
This strategy is consistent with the preparation of related compounds such as ethyl 2-(4-acetamidophenyl)acetate and ethyl 2-(4-aminophenyl)acetate, which serve as intermediates in pharmaceutical syntheses.
Detailed Synthetic Routes and Conditions
Preparation of 4-Butoxyphenylacetic Acid or Ester
- Starting Material: 4-hydroxyphenylacetic acid or 4-hydroxyphenylacetate ester.
- Butoxylation: The phenolic hydroxyl group is alkylated with butyl bromide or butyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 4-butoxyphenylacetic acid or its ethyl ester.
- Reaction Conditions: Typically reflux for several hours (6–12 h) at 60–90 °C.
- Purification: Extraction and recrystallization or column chromatography.
This alkylation step is crucial to introduce the butoxy substituent on the aromatic ring, which influences the compound’s lipophilicity and biological activity.
Introduction of the Amino Group (Amination)
Two main approaches are used:
Reductive Amination of the Corresponding Aldehyde or Ketone:
- The 4-butoxyphenylacetaldehyde or 4-butoxyphenylacetate is reacted with ammonia or an amine source.
- Catalytic hydrogenation (e.g., Pd-C or Raney-Ni) under mild hydrogen pressure (5–10 bar) in ethanol or methanol solvent reduces the imine intermediate to the amino compound.
- Typical reaction temperature: 20–30 °C.
- Reaction time: 8–12 hours.
Direct Catalytic Hydrogenation of Oxime Derivatives:
- The oxime of 4-butoxyphenylacetate is prepared by condensation with hydroxylamine hydrochloride under acid catalysis (e.g., oxalic acid) in solvents like acetonitrile or dioxane at 50–100 °C.
- Subsequent catalytic hydrogenation converts the oxime to the amino compound.
- This method is adapted from the synthesis of ethyl 2-(4-aminocyclohexyl)acetate, which shares mechanistic similarities.
Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate.
- The reaction is typically performed at room temperature with stirring.
- The hydrochloride salt precipitates out and is collected by filtration.
- Drying under vacuum yields the pure this compound.
Representative Reaction Scheme
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of 4-hydroxyphenylacetic acid | Butyl bromide, K2CO3, acetone, reflux 8 h | 75–85 | Introduces 4-butoxy group |
| 2 | Formation of oxime intermediate | Hydroxylamine hydrochloride, oxalic acid, acetonitrile, reflux 1.5 h | 79–82 | Prepares for amination |
| 3 | Catalytic hydrogenation | Pd-C or Raney-Ni, H2 (5–10 bar), ethanol, 20–30 °C, 10 h | 80–83 | Converts oxime to amino compound |
| 4 | Hydrochloride salt formation | HCl in ethanol, room temp, stirring | >90 | Isolates stable salt form |
Research Findings and Optimization
- Catalyst Choice: Pd-C and Raney-Ni catalysts both effectively reduce oxime intermediates to amines with comparable yields (~80–83%).
- Reaction Conditions: Mild hydrogen pressure (5–10 bar) and ambient temperature favor high selectivity and minimize side reactions.
- Solvent Effects: Ethanol and methanol are preferred solvents for hydrogenation due to solubility and safety profiles.
- Acid Catalysis: Oxalic acid and fumaric acid are effective catalysts for oxime formation, with reaction temperatures between 50–100 °C optimizing yield and purity.
- Industrial Considerations: Continuous flow reactors and automated control of temperature, pressure, and pH improve reproducibility and scalability.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Ethyl amino(4-butoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 4-butoxyphenylethylamine.
Scientific Research Applications
Ethyl amino(4-butoxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl amino(4-butoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogs
Compounds with halogen substitutions on the phenyl ring exhibit distinct biological and chemical profiles:
| Compound Name | Substituent | Molecular Formula | Biological Activity (IC50, µM) | Key Differences |
|---|---|---|---|---|
| Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl | Cl | C₉H₁₀ClN₂O·HCl | Antimicrobial: 15–35 | Chlorine’s electronegativity enhances receptor binding but reduces metabolic stability compared to Br . |
| Ethyl 2-amino-2-(4-bromophenyl)acetate HCl | Br | C₉H₁₀BrN₂O·HCl | Anticancer: 10–30 | Bromine’s larger atomic radius increases steric hindrance, affecting enzyme inhibition potency . |
| Ethyl 2-amino-2-(4-fluorophenyl)acetate HCl | F | C₉H₁₀FN₂O·HCl | Anticancer: 20–40 | Fluorine’s strong electron-withdrawing effect alters electronic distribution, reducing membrane permeability . |
Key Insight : Halogen type directly influences bioactivity; bromine enhances anticancer efficacy, while chlorine favors antimicrobial effects .
Alkoxy Chain Variants
The length and branching of alkoxy chains modulate solubility and target interactions:
| Compound Name | Alkoxy Group | Molecular Formula | Unique Properties |
|---|---|---|---|
| Ethyl amino(4-propoxyphenyl)acetate hydrochloride | Propoxy | Not reported | Shorter chain reduces lipophilicity, decreasing CNS penetration . |
| Ethyl (4-methoxybenzyl)aminoacetate | Methoxy | C₁₂H₁₆NO₃ | Methoxy’s electron-donating effect enhances stability in acidic environments . |
| Ethyl amino(4-butoxyphenyl)acetate hydrochloride | Butoxy | C₁₄H₂₂ClNO₃ (inferred) | Butoxy’s longer chain increases lipid solubility, improving tissue absorption . |
Key Insight : Butoxy’s extended chain provides optimal balance between solubility and bioavailability compared to shorter alkoxy analogs .
Functional Group Modifications
Structural variations in the ester or amino groups significantly alter pharmacological profiles:
Key Insight: this compound’s unmodified ethyl ester and linear butoxy chain favor broad-spectrum applications, whereas cyclopropane or fluorobenzyl groups confer target specificity .
Mechanistic and Pharmacological Distinctions
- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic enzyme pockets, explaining its superior anticancer activity . Chlorine’s smaller size allows tighter binding to microbial enzyme active sites .
- Alkoxy Chain Impact : Butoxy’s C4 chain optimizes LogP values (~2.5–3.0), balancing solubility and membrane permeability for systemic distribution .
- Amino Group Role: The protonated amino group in hydrochloride salts improves water solubility, facilitating intravenous administration compared to non-ionic analogs .
Biological Activity
Ethyl amino(4-butoxyphenyl)acetate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19ClNO3
- Molecular Weight : 287.76 g/mol
- Physical State : White solid
- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .
- Cytotoxic Effects on Cancer Cells : Preliminary studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity appears to be dose-dependent, with IC50 values varying across different cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation. For instance, it has been shown to modulate the activity of COX enzymes, leading to reduced production of inflammatory mediators .
- Cell Cycle Arrest : In cancer cells, the compound has been observed to disrupt normal cell cycle progression, leading to mitotic arrest and subsequent apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections.
- Anti-inflammatory Mechanism : In vitro assays indicated that the compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role in mitigating inflammatory responses .
- Cytotoxicity in Cancer Research : A recent study highlighted the compound's ability to reduce viability in breast cancer cell lines by over 50% at concentrations above 10 µM, indicating a promising avenue for further investigation in cancer therapy .
Q & A
Basic: What are the recommended synthetic methodologies for Ethyl amino(4-butoxyphenyl)acetate hydrochloride?
The synthesis typically involves condensation of 4-butoxyphenylacetic acid derivatives with ethylamine under acidic or basic conditions. For example, piperidine-containing intermediates (e.g., 3-piperidinopropiophenone analogs) can be synthesized via nucleophilic substitution or reductive amination, as described for structurally related compounds in pharmacopeial standards . Key steps include:
- Reagents : Use of HCl for salt formation and ethanol as a solvent.
- Conditions : Reaction temperatures between 60–80°C with continuous stirring for 12–24 hours.
- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, validated by TLC or HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR in DO or deuterated DMSO confirm the presence of the butoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and ethyl ester moiety (δ 1.2–1.4 ppm for CH) .
- GC-MS : Used to verify molecular ion peaks (e.g., m/z 381.4 for the parent ion) and fragmentation patterns .
- UV-Vis : λmax at 255 nm indicates π→π* transitions in the aromatic system .
Basic: How can researchers assess the purity of this compound for pharmacological studies?
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) resolves impurities <2% .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 60.1%, H: 7.2%, N: 7.3% for CHNO·HCl) .
- Melting Point : Sharp melting range (e.g., 190–192°C) confirms crystallinity .
Basic: What are the solubility properties of this compound in common solvents?
- High Solubility : In polar aprotic solvents (DMSO, DMF) due to the hydrochloride salt.
- Limited Solubility : In non-polar solvents (hexane, chloroform).
- Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation .
Basic: How is X-ray crystallography applied to determine its molecular structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL software refines atomic positions and thermal parameters, achieving R-factor <5% .
- Key Features : Hydrogen-bonding networks between the amino group and chloride ions stabilize the crystal lattice .
Advanced: How should researchers resolve contradictions in NMR data (e.g., unexpected splitting)?
- Deuterated Solvents : Ensure complete exchange of labile protons (e.g., -NH) in DO to avoid splitting artifacts .
- Dynamic Effects : Variable-temperature NMR identifies conformational equilibria (e.g., piperidine ring puckering) .
- Impurity Analysis : GC-MS or HPLC-MS detects trace byproducts (e.g., unreacted starting materials) .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
- Catalysis : Use Pd/C or Raney nickel for reductive amination to suppress over-alkylation .
- Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .
- pH Control : Maintain pH 4–5 during HCl salt formation to avoid decomposition .
Advanced: How does the compound’s stability vary under extreme pH or temperature?
- Acidic Conditions (pH <3) : Hydrolysis of the ester group occurs, forming 4-butoxyphenylacetic acid (monitored by TLC) .
- Thermal Stability : Decomposition above 200°C (DSC analysis) necessitates low-temperature storage .
- Light Exposure : UV-Vis spectra show no degradation under amber-light conditions .
Advanced: What structural analogs are critical for structure-activity relationship (SAR) studies?
- Dyclonine Analogs : Compare with CHNO·HCl (dyclonine hydrochloride) to assess anesthetic activity modulation via the butoxyphenyl group .
- Piperidine Variants : Replace piperidine with morpholine or pyrrolidine to study steric effects on receptor binding .
Advanced: How do computational methods support comparative studies with analogs?
- Docking Simulations : Use AutoDock Vina to predict binding affinity to ion channels (e.g., Na1.7 for pain targets) .
- MD Simulations : Analyze stability of the hydrochloride salt in aqueous environments (GROMACS) .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with in vitro permeability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
